molecular formula C8H13F2NO B8736466 4,4-difluoro-N-methylcyclohexane-1-carboxamide

4,4-difluoro-N-methylcyclohexane-1-carboxamide

Cat. No.: B8736466
M. Wt: 177.19 g/mol
InChI Key: ZJXVGZXFSQHHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-difluoro-N-methylcyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C8H13F2NO and its molecular weight is 177.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H13F2NO

Molecular Weight

177.19 g/mol

IUPAC Name

4,4-difluoro-N-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C8H13F2NO/c1-11-7(12)6-2-4-8(9,10)5-3-6/h6H,2-5H2,1H3,(H,11,12)

InChI Key

ZJXVGZXFSQHHDV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CCC(CC1)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4,4-difluorocyclohexanecarboxylic acid (5 g, 30.49 mmol) in DCM (40 mL) were added DIPEA (11.8 g, 91.46 mmol) and HATU (17.38 g, 45.73 mmol). The mixture was stirred for 0.5 hr. The N,O-dimethylhydroxylamine hydrochloride (3.56 g, 36.58 mmol) was added to the mixture. The mixture was stirred at 28° C. for 12 hr. Water (20 mL) was added and the mixture was extracted by CH2Cl2 (30 mL*3). The organic layer was washed with brine and dried over sodium sulfate. The organic layer was concentrated to give the crude product, the crude product was purified by column chromatography on silica gel eluted with (petroleum ether/ethyl acetate 10:1→2:1) to gave 4,4-difluoro-N-methyl cyclohexanecarboxamide (4.6 g, 73.36%) for next step.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
17.38 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.56 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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